4-(4-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(4-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-(4-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids under specific reaction conditions . Industrial production methods may include multi-step synthesis involving the formation of intermediate compounds, followed by cyclization and functional group modifications .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it may bind to enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets. The exact mechanism of action can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as 2-(3’-methoxyphenyl) benzimidazole-4-carboxamide and various substituted benzimidazoles . What sets 4-(4-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide apart is its unique structure, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H20N4O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c1-15-21(23(30)26-17-7-3-2-4-8-17)22(16-11-13-18(29)14-12-16)28-20-10-6-5-9-19(20)27-24(28)25-15/h2-14,22,29H,1H3,(H,25,27)(H,26,30) |
InChI Key |
VQVMTVSAJOKHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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